molecular formula C6H8ClNO4S B2479375 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride CAS No. 89756-66-1

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride

Cat. No.: B2479375
CAS No.: 89756-66-1
M. Wt: 225.64
InChI Key: RELWRPQYLYNUPL-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and an ethanesulfonyl chloride group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride typically involves the reaction of pyrrolidine-2,5-dione with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with solvents like dichloromethane or acetonitrile being commonly used .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride involves its reactivity towards nucleophiles. The ethanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the ethanesulfonyl group into target molecules. The pyrrolidine-2,5-dione moiety can also interact with biological targets, such as enzymes and receptors, through non-covalent interactions, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride stands out due to its unique combination of a pyrrolidine-2,5-dione moiety and an ethanesulfonyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELWRPQYLYNUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89756-66-1
Record name 2-(2,5-dioxopyrrolidin-1-yl)ethane-1-sulfonyl chloride
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